Bafilomycin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H56O8 |

|---|---|

Molecular Weight |

604.8 g/mol |

IUPAC Name |

(7R,8S,9S,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

InChI |

InChI=1S/C35H56O8/c1-20(2)31(37)23(5)15-16-28(36)26(8)33(39)27(9)34-29(41-10)14-12-13-21(3)17-24(6)32(38)25(7)18-22(4)19-30(42-11)35(40)43-34/h12-16,18-20,23-27,29,31-34,37-39H,17H2,1-11H3/b14-12?,16-15+,21-13?,22-18?,30-19?/t23-,24-,25+,26+,27-,29-,31+,32-,33-,34+/m0/s1 |

InChI Key |

ZKOTUWJMGBWBEO-NBNNARMCSA-N |

Isomeric SMILES |

C[C@H]1CC(=CC=C[C@@H]([C@H](OC(=O)C(=CC(=C[C@H]([C@H]1O)C)C)OC)[C@@H](C)[C@H]([C@H](C)C(=O)/C=C/[C@H](C)[C@@H](C(C)C)O)O)OC)C |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Bafilomycin D discovery and isolation from Streptomyces

An In-depth Technical Guide to the Discovery and Isolation of Bafilomycin D from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycins are a family of plecomacrolide antibiotics produced by various species of Streptomyces.[1][2] These compounds are characterized by a 16-membered macrolactone ring and exhibit a wide range of biological activities, including antifungal, antitumor, immunosuppressant, and antiparasitic effects.[1][2][3] this compound, along with its structural analog Bafilomycin E, was first reported in 1985, isolated from the fermentation broth of Streptomyces griseus TÜ 2599.[4] Its primary mechanism of action is the potent and specific inhibition of vacuolar-type H⁺-ATPases (V-ATPases), which are crucial proton pumps responsible for acidifying intracellular compartments such as lysosomes and endosomes.[4][5][6][7] This inhibitory action disrupts cellular processes like autophagy, endocytosis, and protein degradation, making this compound a valuable tool in cell biology research and a potential scaffold for therapeutic drug development.[1][8][9]

This guide provides a comprehensive overview of the discovery of this compound, detailed experimental protocols for its isolation and purification from Streptomyces cultures, and a summary of its key physicochemical and biological properties.

Discovery and Producing Organism

This compound was originally discovered and isolated from the bacterium Streptomyces griseus strain TÜ 2599 (also known as DSM 2610) in 1985.[4] Since its initial discovery, this compound has been isolated from other actinomycetes, including the endophytic Streptomyces sp. YIM56209, which was isolated from the stem of the medicinal plant Drymaria cordata.[2] Marine environments have also proven to be a rich source of bafilomycin-producing Streptomyces species.[10][11][12]

Experimental Protocols: Isolation and Purification

The following protocols are synthesized from methodologies reported for the isolation of bafilomycins, including this compound, from Streptomyces cultures.[2]

Fermentation

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain.

-

Strain: Streptomyces sp. YIM56209 or other suitable bafilomycin-producing strain.

-

Fermentation Medium: A typical medium composition is as follows:

-

Yeast Extract: 2.0 g/L

-

Malt Extract: 5.0 g/L

-

Dextrose: 2.0 g/L

-

The components are dissolved in deionized water (e.g., Milli-Q), and the pH is adjusted to 7.2 before sterilization.[2]

-

-

Culture Conditions:

-

Inoculation: Inoculate the sterile fermentation medium with a seed culture of the Streptomyces strain.

-

Incubation: Ferment for an optimized period, typically 7 days, at a controlled temperature of 30°C with continuous agitation to ensure adequate aeration.[13]

-

Scale: For laboratory-scale production, fermentation can be carried out in shake flasks. For larger quantities, bioreactors are used (e.g., 9.6 L scale).[2]

-

Extraction of Crude Metabolites

Following fermentation, the secondary metabolites are extracted from the culture broth.

-

Harvesting: The entire fermentation culture (biomass and supernatant) is collected.

-

Solvent Extraction:

-

The culture broth is extracted multiple times with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[2]

-

The organic phases are combined.

-

-

Concentration: The combined ethyl acetate extracts are concentrated to dryness under reduced pressure using a rotary evaporator to yield a crude residue.[2]

Chromatographic Purification

The crude extract is subjected to a multi-step chromatographic process to isolate this compound.

-

Step 1: Silica Gel Chromatography (Initial Fractionation)

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient elution system of hexane-ethyl acetate (starting from 100% hexane and gradually increasing the proportion of ethyl acetate to 100%).[2]

-

Procedure: The crude extract is adsorbed onto a small amount of silica gel and dry-loaded onto the column. Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

-

-

Step 2: Size-Exclusion Chromatography

-

Step 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

-

Stationary Phase: C18 column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Procedure: The semi-purified fractions are subjected to RP-HPLC to yield highly pure this compound.[2] The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods.

-

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₅H₅₆O₈ | [5] |

| Molecular Weight | 604.8 g/mol | [5] |

| Appearance | White amorphous powder | [2] |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [5] |

Biological Activity of this compound

| Target/Assay | Activity Metric | Value | Reference | | :--- | :--- | :--- | | V-ATPase (N. crassa) | Kᵢ | 20 nM |[5] | | V-ATPase (N. crassa) | IC₅₀ | ~2 nM |[7] | | P-type ATPase (E. coli) | Kᵢ | 20,000 nM |[5] | | Cytotoxicity (MCF-7 cells) | IC₅₀ | 2.4 nM |[2] | | Autophagy Induction (MCF-7 cells) | Effective Concentration | 10 - 1,000 nM |[5] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action: V-ATPase Inhibition

Caption: this compound inhibits V-ATPase, blocking lysosomal acidification.

References

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. Bafilomycins produced by an endophytic actinomycete Streptomyces sp. YIM56209 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering Bafilomycin High-Producers by Manipulating Regulatory and Biosynthetic Genes in the Marine Bacterium Streptomyces lohii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complete elucidation of the late steps of bafilomycin biosynthesis in Streptomyces lohii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Cell vacuolization induced by Helicobacter pylori: inhibition by bafilomycins A1, B1, C1 and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. invivogen.com [invivogen.com]

- 9. Bafilomycin A1 inhibits the growth and metastatic potential of the BEL-7402 liver cancer and HO-8910 ovarian cancer cell lines and induces alterations in their microRNA expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Bafilomycins produced in culture by Streptomyces spp. isolated from marine habitats are potent inhibitors of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bafilomycins Produced in Culture by Streptomyces spp. Isolated from Marine Habitats Are Potent Inhibitors of Autophagy. | UBC Chemistry [chem.ubc.ca]

- 13. scielo.br [scielo.br]

Bafilomycin D chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycin D, a macrolide antibiotic derived from Streptomyces species, is a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases). This critical activity underlies its broad range of biological effects, including antimicrobial, antifungal, cytotoxic, and antiviral properties. Its ability to disrupt cellular processes such as autophagy and endosomal acidification has made it an invaluable tool in cell biology research and a compound of interest in drug development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound belongs to the plecomacrolide family of antibiotics, characterized by a large lactone ring. Its specific chemical structure confers its high affinity and selectivity for V-ATPases.

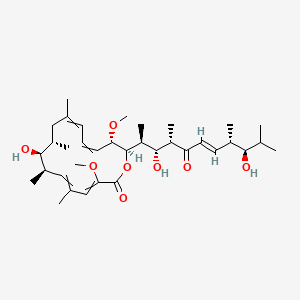

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C35H56O8 | [1][2][3] |

| Molecular Weight | 604.81 g/mol | [2][4] |

| CAS Number | 98813-13-9 | [1][3][4] |

| IUPAC Name | (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(1S,2R,3S,5E,7S,8R)-2,8-dihydroxy-1,3,7,9-tetramethyl-4-oxo-5-decen-1-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one | [1] |

| Appearance | White powder | [2] |

| Solubility | Soluble in DMSO, DMF, ethanol, and methanol.[1][2] | [1][2][4] |

| Storage | Store at -20°C | [1][4] |

Mechanism of Action: V-ATPase Inhibition

The primary molecular target of this compound is the vacuolar H+-ATPase (V-ATPase), a multi-subunit proton pump responsible for acidifying various intracellular organelles, such as lysosomes, endosomes, and vacuoles.[5] this compound specifically binds to the V0 subunit of the V-ATPase complex, which forms the proton-translocating pore within the membrane. This binding event physically obstructs the proton channel, thereby inhibiting the pump's activity.[6] The inhibition is highly specific, with a much lower affinity for other types of ATPases like P-type and F-type ATPases.[1]

Caption: Mechanism of V-ATPase inhibition by this compound.

Biological Activities and Cellular Effects

The inhibition of V-ATPase by this compound triggers a cascade of downstream cellular effects, leading to its diverse biological activities.

Autophagy Inhibition

This compound is widely used as a potent inhibitor of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. Autophagy culminates in the fusion of autophagosomes with lysosomes, where the cargo is degraded by acidic hydrolases. By preventing lysosomal acidification, this compound blocks the final degradation step of the autophagic pathway, leading to an accumulation of autophagosomes.[1] This makes it a critical tool for studying autophagic flux.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines.[7][8][9] The mechanism is multifaceted and can be both caspase-dependent and -independent. A key caspase-independent pathway involves the mitochondrial release of Apoptosis-Inducing Factor (AIF), which then translocates to the nucleus to mediate chromatin condensation and DNA fragmentation.[10]

Caption: this compound-induced caspase-independent apoptosis pathway.

Antiviral Activity

This compound exhibits antiviral activity against a range of viruses, including influenza A virus.[1] The primary mechanism is the inhibition of endosomal acidification. Many enveloped viruses rely on the acidic environment of the late endosome to trigger conformational changes in their surface glycoproteins, which are necessary for the fusion of the viral and endosomal membranes and subsequent release of the viral genome into the cytoplasm. By neutralizing the endosomal pH, this compound effectively traps the virus within the endosome, preventing infection.

Caption: Antiviral workflow of this compound against Influenza Virus.

Effects on mTOR Signaling

The effect of this compound on the mammalian target of rapamycin (mTOR) signaling pathway is complex and appears to be cell-type dependent. Some studies report that this compound inhibits mTORC1 signaling, which is consistent with its role in inducing autophagy.[2][11] However, other studies have shown that this compound can activate mTORC1 signaling, potentially as a cellular stress response.[5] Further research is needed to fully elucidate the context-dependent regulation of mTOR by this compound.

Experimental Protocols

V-ATPase Inhibition Assay

This protocol outlines a method to measure the V-ATPase activity and its inhibition by this compound by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Purified V-ATPase enzyme preparation (e.g., from vacuolar membranes)

-

Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 1 mM DTT, 0.02% (w/v) n-dodecyl β-D-maltoside (DDM)

-

ATP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Prepare the V-ATPase enzyme in the assay buffer to the desired concentration.

-

Prepare serial dilutions of this compound in DMSO. Add a small aliquot of each dilution to the enzyme preparation and incubate for 15-30 minutes at room temperature to allow for inhibitor binding. Include a DMSO-only control.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding the malachite green reagent, which also serves to detect the released inorganic phosphate.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

-

Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi released in each reaction.

-

Calculate the specific activity of the V-ATPase and the percentage of inhibition by this compound at each concentration to determine the IC50 value.

Caption: Experimental workflow for V-ATPase inhibition assay.

Autophagic Flux Assay

This protocol describes a method to measure autophagic flux using this compound by analyzing the levels of LC3-II and p62/SQSTM1 via Western blotting.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with the experimental condition (e.g., starvation medium to induce autophagy) in the presence or absence of this compound (typically 10-100 nM) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies against LC3B, p62, and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and p62 levels in the presence of this compound compared to its absence indicates an active autophagic flux.

Caption: Experimental workflow for autophagic flux assay.

Conclusion

This compound is a powerful research tool and a molecule with potential therapeutic applications. Its high specificity for V-ATPase allows for the targeted disruption of numerous cellular processes, providing valuable insights into autophagy, endosomal trafficking, and viral entry. The detailed understanding of its chemical properties and biological activities, coupled with robust experimental protocols, will continue to facilitate its use in advancing our knowledge of fundamental cell biology and in the exploration of new therapeutic strategies.

References

- 1. Purification of active human vacuolar H+-ATPase in native lipid-containing nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. embopress.org [embopress.org]

- 4. researchgate.net [researchgate.net]

- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 6. researchgate.net [researchgate.net]

- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. abcam.com [abcam.com]

Bafilomycin D mechanism of action on V-ATPase

An In-depth Technical Guide to the Mechanism of Action of Bafilomycin D on V-ATPase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanism by which this compound, a member of the plecomacrolide family of antibiotics, inhibits the vacuolar-type H+-ATPase (V-ATPase). Given the extensive research and availability of high-resolution structural data for its close analog, Bafilomycin A1, this guide will primarily leverage findings from Bafilomycin A1 studies to elucidate the mechanism, while noting the specific data available for this compound. Bafilomycins are invaluable tools in cell biology and are being explored for their therapeutic potential in various diseases, including cancer and neurodegenerative disorders.[1][2][3]

Introduction to V-ATPase and Bafilomycins

Vacuolar H+-ATPases are ATP-dependent proton pumps found in the membranes of various cellular organelles in eukaryotes, such as endosomes, lysosomes, and the Golgi apparatus.[2][3] They are also present on the plasma membrane of specialized cells.[1] These multi-subunit enzymes play a crucial role in acidifying the lumen of these compartments, which is essential for a wide range of cellular processes including protein degradation, receptor recycling, endocytosis, and autophagy.[2][4]

The V-ATPase is composed of two main domains: the peripheral V1 domain, which is responsible for ATP hydrolysis, and the integral membrane Vo domain, which forms the proton-translocating channel.[1][5]

Bafilomycins are a class of macrolide antibiotics produced by Streptomyces species.[1][3] Bafilomycin A1 is the most extensively studied member of this family and is a potent and specific inhibitor of V-ATPases.[1][3][5] this compound shares a similar 16-membered lactone ring structure and is also a specific inhibitor of V-ATPase, although it is reported to be less potent than Bafilomycin A1, B1, and C1.[6][7]

Molecular Mechanism of Inhibition

The inhibitory action of bafilomycins on V-ATPase is a result of their direct interaction with the Vo domain of the enzyme, which physically obstructs the process of proton translocation.

Binding Site on the V-ATPase c-Ring

High-resolution cryo-electron microscopy studies on V-ATPase in complex with Bafilomycin A1 have revealed the precise binding location.[5][8] Bafilomycin binds to the c-ring of the Vo domain. Specifically, one molecule of bafilomycin wedges itself between two adjacent c-subunits.[5][8] This binding pocket is formed by transmembrane helices from these two subunits.[5] The interaction is stabilized by a network of hydrophobic contacts and a crucial hydrogen bond.[5]

Disruption of Proton Translocation

The binding of bafilomycin to the c-ring sterically hinders the rotation of the ring, which is a critical step in the proton pumping mechanism.[5] This rotation is driven by the ATP hydrolysis in the V1 domain and is necessary for the sequential protonation and deprotonation of acidic residues on the c-subunits, leading to the transport of protons across the membrane. By locking the c-ring in a fixed position, bafilomycin effectively blocks the proton channel and inhibits the acidification of the target compartment.[5] The inhibitor's position disrupts the interaction between the c-ring and subunit a, which is thought to form the two half-channels for proton entry and exit.[5]

Quantitative Data on Bafilomycin Inhibition

The potency of bafilomycins is typically characterized by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). While data for this compound is limited, the available information, along with more extensive data for Bafilomycin A1, is summarized below.

| Inhibitor | Parameter | Value | Organism/System | Reference |

| This compound | Ki | 20 nM | Neurospora crassa vacuolar membranes | [6] |

| This compound | Potency | Less potent than A1, B1, C1 | Helicobacter pylori-induced vacuolization | [7] |

| Bafilomycin A1 | IC50 | 0.6 - 1.5 nM | Bovine chromaffin granules | |

| Bafilomycin A1 | Ki | ~10 nM | Chromaffin granules | |

| Bafilomycin A1 | Inhibition | Near complete at <6 nM | Bovine brain V-ATPase (proton translocation) | [5][9] |

Note: The data for Bafilomycin A1 is provided as a reference due to its structural and functional similarity to this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between bafilomycins and V-ATPase.

Purification of V-ATPase from Bovine Brain

This protocol is adapted from established methods for purifying mammalian V-ATPase for biochemical and structural studies.[10][11][12][13]

Materials:

-

Fresh bovine brain

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, protease inhibitors)

-

Detergents (e.g., DDM, CHAPS)

-

Affinity chromatography resin (e.g., based on V-ATPase interacting proteins like SidK)[12] or conventional chromatography resins

-

Glycerol

-

Ultracentrifuge and rotors

-

Chromatography system

Procedure:

-

Homogenization: Homogenize fresh bovine brain tissue in ice-cold homogenization buffer.

-

Differential Centrifugation: Perform a series of centrifugation steps to enrich for microsomal membranes containing V-ATPase.

-

Membrane Solubilization: Resuspend the membrane pellet in a buffer containing a mild detergent (e.g., 1% DDM) to solubilize membrane proteins.

-

Affinity/Ion-Exchange Chromatography: Load the solubilized protein onto an affinity column or a series of ion-exchange columns to purify the V-ATPase complex.

-

Size-Exclusion Chromatography: Further purify the V-ATPase complex using size-exclusion chromatography to separate it from remaining contaminants and to exchange the detergent if necessary.

-

Concentration and Storage: Concentrate the purified V-ATPase and store in a buffer containing glycerol at -80°C.

-

Quality Control: Assess the purity and integrity of the purified V-ATPase by SDS-PAGE and Western blotting against V-ATPase subunits.

V-ATPase Activity Assay (Proton Translocation)

This assay measures the proton pumping activity of V-ATPase by monitoring the quenching of a pH-sensitive fluorescent dye.[5]

Materials:

-

Purified V-ATPase

-

Assay buffer (e.g., 20 mM MOPS-Tris pH 7.0, 150 mM KCl, 2 mM MgCl2)

-

Acridine orange (pH-sensitive dye)

-

ATP

-

Valinomycin (K+ ionophore)

-

This compound (in DMSO)

-

Fluorometer

Procedure:

-

Reaction Setup: In a fluorometer cuvette, add the assay buffer, acridine orange, and purified V-ATPase.

-

Baseline Measurement: Record the baseline fluorescence for a few minutes.

-

Initiate Reaction: Add ATP and valinomycin to the cuvette to start the proton pumping reaction. Proton influx into vesicles will quench the acridine orange fluorescence.

-

Inhibition: For inhibitor studies, pre-incubate the V-ATPase with varying concentrations of this compound before adding ATP.

-

Data Analysis: Calculate the initial rate of fluorescence quenching. For inhibition studies, plot the rate of quenching against the concentration of this compound to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) - Generalized Protocol

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). The following is a generalized protocol for studying small molecule-membrane protein interactions.[14][15][16][17][18]

Materials:

-

Purified V-ATPase in a suitable buffer with detergent

-

This compound

-

ITC instrument

-

Dialysis equipment

Procedure:

-

Sample Preparation: Dialyze the purified V-ATPase extensively against the ITC running buffer to minimize buffer mismatch effects. Dissolve this compound in the final dialysis buffer.

-

Concentration Determination: Accurately determine the concentrations of both the V-ATPase and this compound.

-

ITC Experiment Setup:

-

Load the V-ATPase solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe. The concentration of the ligand in the syringe should be 10-20 times that of the protein in the cell.

-

-

Titration: Perform a series of small injections of this compound into the V-ATPase solution while monitoring the heat change.

-

Control Experiments: Perform control titrations, such as injecting this compound into buffer, to account for heats of dilution.

-

Data Analysis: Integrate the heat pulses and subtract the control data. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR) - Generalized Protocol

SPR is a label-free technique for real-time monitoring of biomolecular interactions. This is a generalized protocol for analyzing small molecule binding to an immobilized membrane protein.[19][20][21][22][23]

Materials:

-

Purified V-ATPase

-

This compound

-

SPR instrument and sensor chips (e.g., L1 chip for lipid-based capture)

-

Running buffer (degassed)

-

Immobilization reagents (if using covalent coupling)

Procedure:

-

Ligand Immobilization: Immobilize the purified V-ATPase onto the sensor chip surface. This can be achieved through various methods, such as amine coupling or capture of lipid vesicles containing the reconstituted protein on an L1 chip.[22]

-

Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer.

-

Binding Analysis:

-

Inject the different concentrations of this compound over the sensor surface containing the immobilized V-ATPase.

-

Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

-

Include a regeneration step between injections if necessary to remove bound analyte.

-

-

Control Experiments: Inject this compound over a reference surface without the V-ATPase to subtract non-specific binding and bulk refractive index changes.

-

Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) can be calculated from the ratio of kd/ka or by analyzing the steady-state binding levels.

Impact on Cellular Signaling Pathways

By inhibiting the acidification of intracellular organelles, this compound has profound effects on numerous signaling pathways that are critical for cell growth, proliferation, and survival.

-

Autophagy: this compound is a well-established inhibitor of autophagy.[1][2] It blocks the fusion of autophagosomes with lysosomes and/or inhibits the degradative capacity of lysosomes by preventing their acidification.[4][24][25] This leads to an accumulation of autophagosomes within the cell.

-

mTORC1 Signaling: The mTORC1 complex is a central regulator of cell growth and metabolism. Its activation is dependent on the presence of amino acids, which are sensed at the lysosomal surface. V-ATPase activity is required for this amino acid sensing mechanism, and therefore, this compound inhibits mTORC1 signaling.[26][27][28]

-

Wnt and Notch Signaling: These are fundamental signaling pathways in development and disease. Both pathways rely on endosomal trafficking and processing of their respective receptors.[26] The acidification of endosomes by V-ATPase is crucial for these processes, and consequently, this compound can disrupt Wnt and Notch signaling.[26]

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a potential V-ATPase inhibitor like this compound.

Conclusion

This compound, like its well-studied analog Bafilomycin A1, is a potent and specific inhibitor of V-ATPase. Its mechanism of action involves binding to the c-ring of the Vo domain, which physically obstructs the rotation of the ring and thereby inhibits proton translocation. This leads to the de-acidification of intracellular compartments, which has widespread consequences for cellular signaling and homeostasis. The detailed understanding of this mechanism of action, supported by quantitative biophysical and biochemical data, is crucial for its use as a research tool and for the development of V-ATPase inhibitors as potential therapeutic agents.

References

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. youtube.com [youtube.com]

- 4. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Cell vacuolization induced by Helicobacter pylori: inhibition by bafilomycins A1, B1, C1 and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Purification and cryoelectron microscopy structure determination of human V-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification of active human vacuolar H+-ATPase in native lipid-containing nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Purification of active human vacuolar H+-ATPase in native lipid-containing nanodiscs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 16. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 18. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 19. biosensingusa.com [biosensingusa.com]

- 20. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]

- 21. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 22. portlandpress.com [portlandpress.com]

- 23. Membrane Protein-Molecule Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 24. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. invivogen.com [invivogen.com]

- 26. Recent Insights into the Structure, Regulation and Function of the V-ATPases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The V-ATPases in cancer and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Target of Bafilomycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycin D, a member of the plecomacrolide family of antibiotics isolated from Streptomyces species, is a potent and specific inhibitor of the Vacuolar-type H+-ATPase (V-ATPase).[1] This enzyme is a crucial proton pump responsible for acidifying various intracellular organelles, including lysosomes, endosomes, and vacuoles. By disrupting the proton gradient across these organellar membranes, this compound serves as a powerful tool to investigate a multitude of cellular processes, including autophagy, endocytosis, and apoptosis. This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Primary Cellular Target: Vacuolar-type H+-ATPase (V-ATPase)

The primary and most well-characterized cellular target of this compound is the V-ATPase.[1] V-ATPases are large, multi-subunit protein complexes that couple the energy from ATP hydrolysis to pump protons from the cytoplasm into the lumen of organelles. This process is essential for maintaining the low pH required for the activity of degradative enzymes within lysosomes and for various steps in vesicle trafficking and receptor-ligand dissociation.

This compound exerts its inhibitory effect by binding with high affinity to the V₀ subunit c of the V-ATPase complex.[1][2][3] This interaction physically obstructs the proton translocation channel, effectively halting the pumping of protons.[1][4] The inhibition is highly specific for V-ATPases over other ATPases, such as F-type and P-type ATPases, which are only affected at much higher, micromolar concentrations.[5]

Quantitative Data: Inhibitory Potency

The inhibitory potency of Bafilomycins is typically characterized by their half-maximal inhibitory concentration (IC₅₀) and inhibitor constant (Kᵢ). While this compound is less extensively studied than its analogue Bafilomycin A1, the available data demonstrates its potent V-ATPase inhibition. For comparative purposes, data for both compounds are presented below.

| Compound | Parameter | Value | Source Organism/System | Reference |

| This compound | Kᵢ | 20 nM | Neurospora crassa vacuolar membranes | [6] |

| Bafilomycin A1 | IC₅₀ | 0.44 nM | V-ATPase | [7] |

| Bafilomycin A1 | IC₅₀ | 0.6 - 1.5 nM | Bovine chromaffin granules | [8] |

| Bafilomycin A1 | IC₅₀ | 10 - 50 nM | Various cultured cell lines (cell growth inhibition) | [9] |

Cellular Consequences of V-ATPase Inhibition

The inhibition of V-ATPase by this compound triggers a cascade of downstream cellular events, primarily centered around the disruption of organellar pH homeostasis.

Inhibition of Autophagy

This compound is a widely used inhibitor of autophagy, a cellular process for degrading and recycling damaged organelles and long-lived proteins. It blocks the late stage of autophagy by preventing the fusion of autophagosomes with lysosomes and by inhibiting the degradative capacity of the lysosome due to the lack of acidification.[1][10][11] This leads to an accumulation of autophagosomes, a hallmark that can be experimentally measured.

Disruption of Endosomal Acidification and Trafficking

Proper endosomal acidification is critical for the sorting and trafficking of internalized receptors and ligands. By neutralizing the endosomal pH, this compound can impair receptor recycling and the degradation of endocytosed material.[12][13][14][15]

Induction of Apoptosis

In various cell types, particularly cancer cells, inhibition of V-ATPase by Bafilomycins can induce apoptosis (programmed cell death).[1][2][3] The mechanism is multifactorial and can involve the disruption of the mitochondrial electrochemical gradient, release of cytochrome c, and activation of caspase-independent pathways involving apoptosis-inducing factor (AIF).[1][2][3]

Signaling Pathways Affected by this compound

The inhibition of V-ATPase by this compound has significant repercussions for key cellular signaling pathways, most notably the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and autophagy.

V-ATPase and mTORC1 Signaling

The mTORC1 complex is activated on the lysosomal surface in response to amino acids. This activation requires the V-ATPase, which acts as a scaffold and sensor for luminal amino acids.[16][17] By inhibiting V-ATPase, this compound disrupts the interaction between the V-ATPase and the Ragulator-Rag GTPase complex, which is essential for mTORC1 recruitment to the lysosome.[16][18] This leads to the inhibition of mTORC1 signaling, which in a feedback loop, can further modulate autophagy.[17]

This compound and Apoptosis Induction Pathway

In certain cellular contexts, the stress induced by V-ATPase inhibition can trigger apoptosis. This can occur through mitochondrial-dependent pathways.

Experimental Protocols

The following are generalized protocols for key experiments utilizing this compound. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.

V-ATPase Activity Assay

This protocol measures the ATP hydrolysis activity of V-ATPase in a subcellular fraction, which is sensitive to Bafilomycin.

Materials:

-

Subcellular fraction containing V-ATPase (e.g., microsomal or lysosomal fraction)

-

ATPase assay buffer (50 mM HEPES, pH 7.4, 6 mM MgSO₄, 200 mM Na₂SO₃)

-

Inhibitors: Sodium orthovanadate (P-type ATPase inhibitor), Sodium azide (F-type ATPase inhibitor)

-

This compound or A1

-

ATP solution

-

Phosphate detection reagent (e.g., Malachite Green)

-

Spectrophotometer

Procedure:

-

Prepare the ATPase assay buffer containing inhibitors for P-type and F-type ATPases to ensure measurement of V-ATPase specific activity.

-

Aliquot the subcellular fraction into microcentrifuge tubes.

-

To one set of tubes, add Bafilomycin (e.g., 100 nM final concentration) to inhibit V-ATPase activity. To a control set, add the vehicle (e.g., DMSO).

-

Pre-incubate the samples for 10-15 minutes at 37°C.

-

Initiate the reaction by adding ATP to a final concentration of 3-5 mM.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding an acidic solution (e.g., 3% TCA).

-

Measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent and a spectrophotometer.

-

V-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of Bafilomycin) and the activity remaining in the presence of Bafilomycin.[7]

Autophagic Flux Assay by LC3-II Immunoblotting

This assay measures the accumulation of the autophagosome-associated protein LC3-II in the presence of this compound to assess the rate of autophagy (autophagic flux).

Materials:

-

Cultured cells

-

Complete cell culture medium

-

This compound or A1 (e.g., 100-200 nM)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and Western blotting equipment

-

Primary antibody against LC3

-

Secondary HRP-conjugated antibody

-

Chemiluminescence detection reagent

Procedure:

-

Plate cells and grow to the desired confluency.

-

Treat one set of cells with your experimental condition (e.g., starvation medium to induce autophagy) and another set with control medium.

-

For each condition, have a parallel set of wells treated with Bafilomycin (e.g., 100 nM) for the final 2-4 hours of the experiment.

-

After treatment, wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the bands using a chemiluminescence system. Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without Bafilomycin treatment. A significant accumulation of LC3-II in the presence of Bafilomycin indicates active autophagic flux.[13][19][20][21]

Measurement of Endosomal/Lysosomal pH

This protocol uses a pH-sensitive fluorescent dye to measure the pH of acidic organelles and demonstrates the effect of this compound.

Materials:

-

Cultured cells on glass-bottom dishes

-

pH-sensitive dye (e.g., LysoSensor™ Green DND-189 or a ratiometric dye like SNARF-1)

-

Live-cell imaging medium

-

This compound or A1 (e.g., 100-200 nM)

-

Fluorescence microscope or plate reader equipped for live-cell imaging

Procedure:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Load the cells with the pH-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye and replace with live-cell imaging medium.

-

Acquire baseline fluorescence images or readings.

-

Add Bafilomycin to the medium and incubate for a specified time (e.g., 30 minutes).

-

Acquire fluorescence images or readings at different time points after Bafilomycin addition.

-

An increase in the fluorescence of LysoSensor Green (or a corresponding shift in the emission ratio of a ratiometric dye) indicates an increase in pH (alkalinization) of the acidic organelles, demonstrating the inhibitory effect of Bafilomycin.[22][23][24]

-

For quantitative measurements, a calibration curve can be generated using buffers of known pH in the presence of ionophores like nigericin and monensin.

Conclusion

This compound is a highly specific and potent inhibitor of the V-ATPase, making it an indispensable tool in cell biology research. Its ability to disrupt the acidification of intracellular organelles allows for the detailed investigation of processes reliant on pH homeostasis, such as autophagy, endosomal trafficking, and signaling pathways like mTORC1. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals aiming to utilize this compound to elucidate fundamental cellular mechanisms and explore potential therapeutic applications.

References

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.biologists.com [journals.biologists.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. rndsystems.com [rndsystems.com]

- 9. interchim.fr [interchim.fr]

- 10. [PDF] Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia | Semantic Scholar [semanticscholar.org]

- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 12. harvardapparatus.com [harvardapparatus.com]

- 13. proteolysis.jp [proteolysis.jp]

- 14. Bafilomycin A1 Molecular Effect on ATPase Activity of Subcellular Fraction of Human Colorectal Cancer and Rat Liver [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mTORC1 senses lysosomal amino acids through an inside-out mechanism that requires the vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interpretation of bafilomycin, pH neutralizing or protease inhibitor treatments in autophagic flux experiments: Novel considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Covalent Targeting of the Vacuolar H+-ATPase Activates Autophagy Via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. evandrofanglab.com [evandrofanglab.com]

- 20. Lysosomal flux assay [protocols.io]

- 21. Autophagic flux analysis [protocols.io]

- 22. Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]

Bafilomycin D: A Technical Guide to its Function in Lysosomal Acidification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycin D, a member of the plecomacrolide class of antibiotics, is a potent and highly specific inhibitor of vacuolar-type H+-ATPases (V-ATPases). This guide provides a detailed examination of this compound's core function: the disruption of lysosomal acidification. By irreversibly binding to the V-ATPase complex, this compound prevents the translocation of protons into the lysosomal lumen, leading to an increase in intra-organellar pH. This targeted action makes it an invaluable tool for studying a multitude of cellular processes dependent on the acidic environment of the lysosome, including autophagy, endocytic trafficking, and apoptosis. This document outlines the mechanism of action, provides quantitative data on its inhibitory effects, details key experimental protocols for its use, and visualizes the cellular pathways it modulates.

Introduction: The Critical Role of Lysosomal Acidification

The lysosome is a key cellular organelle responsible for the degradation and recycling of macromolecules and cellular components. Its function is critically dependent on a highly acidic internal environment, with a pH ranging from 4.5 to 5.5. This acidic lumen is maintained by the vacuolar H+-ATPase (V-ATPase), a multi-subunit proton pump that actively transports H+ ions from the cytoplasm into the lysosome, fueled by ATP hydrolysis.[1][2] The low pH is essential for the optimal activity of a host of resident acid hydrolases. Disruption of this pH gradient has profound consequences for cellular homeostasis and is implicated in various pathological conditions, including cancer and neurodegenerative diseases.[1]

Bafilomycins are macrolide antibiotics produced by Streptomyces species.[3] this compound, a specific congener, serves as a powerful pharmacological tool to probe the consequences of impaired lysosomal acidification due to its high-affinity inhibition of V-ATPases.[3]

Mechanism of Action: V-ATPase Inhibition

This compound exerts its function by directly targeting the V-ATPase complex. The V-ATPase is composed of two main domains: the peripheral V1 domain, which contains the ATP catalytic site, and the transmembrane V0 domain, which forms the proton pore.[2] this compound binds with high affinity to the c-subunit of the V0 domain. This binding event physically obstructs the rotation of the c-ring, a crucial step in the proton translocation process.[4] By locking the proton channel, this compound effectively halts the pumping of H+ ions into the lysosome, leading to a rapid and sustained increase in the luminal pH.[1][5]

Quantitative Data

The efficacy of this compound as a V-ATPase inhibitor has been quantified in various systems. While much of the literature focuses on the closely related Bafilomycin A1, specific data for this compound is available. The following tables summarize key quantitative parameters.

Table 1: Inhibitory Potency of this compound

| Parameter | Organism/System | Value | Reference |

| Ki | Neurospora crassa (vacuolar membranes) | 20 nM | [3] |

| IC50 | Neurospora crassa (V-ATPase) | ~2 nM | [No specific source, but available from supplier websites found in search] |

Table 2: Effective Concentrations of Bafilomycins in Cellular Assays

| Compound | Cell Type | Concentration | Effect | Reference |

| Bafilomycin A1 | Pediatric B-ALL cells | 1 nM | Induces apoptosis and inhibits autophagy | [6] |

| Bafilomycin A1 | Bovine V-ATPase | 0.006 - 6 nM | Dose-dependent inhibition of proton translocation | [4] |

| Bafilomycin A1 | Various | ≥ 10 nM | Inhibition of V-ATPase, increase in vesicular pH | [7] |

| Bafilomycin A1 | Vero-317 & MC-3T3-E1 (resistant cells) | 100 nM | Raises lysosomal pH | [5] |

| Bafilomycin A1 | Diffuse large B cell lymphoma | 5 nM | Inhibits cell growth, induces G0/G1 arrest | [8] |

Impact on Cellular Pathways

Inhibition of Autophagic Flux

Autophagy is a catabolic process where cellular components are sequestered into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes. The degradation of the cargo within the autolysosome is dependent on acid hydrolases. By neutralizing the lysosomal pH, this compound blocks this final degradation step. This leads to the accumulation of autophagosomes, a hallmark of inhibited autophagic flux. This makes this compound an essential tool for studying the dynamics of autophagy, allowing researchers to distinguish between the induction of autophagy (autophagosome formation) and its completion (degradation).[1]

Induction of Apoptosis

By disrupting lysosomal function and cellular homeostasis, this compound can trigger programmed cell death, or apoptosis. The mechanisms are multifactorial and can be cell-type dependent. Inhibition of autophagy, a key survival pathway, can itself lead to the accumulation of cellular stress and push the cell towards apoptosis.[9] Furthermore, this compound has been shown to induce the binding of the pro-autophagic protein Beclin 1 to the anti-apoptotic protein Bcl-2, which simultaneously inhibits autophagy and promotes apoptosis.[6] In some cell lines, Bafilomycin treatment leads to the activation of caspases and an increase in the expression of the tumor suppressor protein p53, directly engaging the apoptotic machinery.[8][9]

References

- 1. youtube.com [youtube.com]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In bafilomycin A1-resistant cells, bafilomycin A1 raised lysosomal pH and both prodigiosins and concanamycin A inhibited growth through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. spandidos-publications.com [spandidos-publications.com]

Biological activity of Bafilomycin D in cancer cells

An In-Depth Technical Guide to the Biological Activity of Bafilomycin D in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bafilomycins are a family of macrolide antibiotics derived from Streptomyces species, recognized for their potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases). This activity disrupts critical cellular processes such as lysosomal acidification, protein degradation, and autophagy, making them valuable tools in cell biology and potential anticancer agents. While Bafilomycin A1 is the most extensively studied member of this family, this compound exhibits a comparable V-ATPase inhibitory profile. This guide synthesizes the available data on this compound and extrapolates its likely biological activities in cancer cells based on the well-documented effects of the bafilomycin class, primarily Bafilomycin A1. The core anticancer mechanisms involve the induction of cell cycle arrest, triggering of apoptosis through various signaling pathways, and modulation of cellular stress responses, including the paradoxical induction of apoptosis via the blockage of pro-survival autophagy.

Core Mechanism of Action: V-ATPase Inhibition

The primary molecular target of the bafilomycin family is the V-ATPase. V-ATPases are ATP-dependent proton pumps essential for acidifying intracellular compartments like lysosomes, endosomes, and vesicles. In cancer cells, V-ATPase activity is often upregulated to cope with increased metabolic acid production and to facilitate an acidic tumor microenvironment, which promotes invasion and metastasis.

Bafilomycins bind with high affinity to the Vₒ subunit of the V-ATPase complex, which forms the proton-translocating channel within the membrane. This binding event physically obstructs the rotation of the c-ring, thereby halting the pumping of protons. The consequences of V-ATPase inhibition are profound:

-

Loss of Lysosomal Acidity: Prevents the function of acid-dependent lysosomal hydrolases, blocking the final degradation step of autophagy and endocytosis.

-

Disruption of Autophagy Flux: Leads to the accumulation of autophagosomes that cannot fuse with lysosomes to form autolysosomes.

-

Impaired Endocytic Trafficking: Affects receptor recycling and degradation.

-

Induction of Cellular Stress: The failure of these homeostatic processes triggers stress responses that can culminate in cell death.

While direct comparative studies in cancer cells are scarce, research on V-ATPase from Neurospora crassa demonstrates that this compound is a highly potent inhibitor, with an activity profile similar to that of Bafilomycin A1[1].

Caption: this compound binds the Vo subunit, blocking V-ATPase proton translocation.

Biological Activities and Effects in Cancer Cells

Inhibition of Cancer Cell Proliferation

Bafilomycins exhibit potent anti-proliferative effects across a wide range of cancer cell lines. This is achieved by inducing cell cycle arrest, primarily at the G0/G1 phase[2][3]. The inhibition of V-ATPase leads to cellular stress that activates cell cycle checkpoints. Key molecular changes include the upregulation of cyclin-dependent kinase inhibitors like p21 and the downregulation of G1/S transition proteins such as Cyclin D1 and Cyclin E[2].

While specific IC50 values for this compound are not widely reported in cancer literature, the values for Bafilomycin A1 serve as a strong benchmark due to their shared mechanism.

Table 1: IC50 Values for Bafilomycin A1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

|---|---|---|---|---|

| Capan-1 | Pancreatic Cancer | 5 nM | 72 h | [4] |

| Pediatric B-ALL | Leukemia | ~0.5-1.0 nM | 72 h | [3] |

| Various | Fibroblasts, PC12, HeLa | 10 - 50 nM | Not Specified | [5] |

| RKO, HT29, Colo-205 | Colorectal Cancer | ~100 nM | 48-72 h | [6] |

| BEL-7402 | Liver Cancer | <200 nM | 48 h | [7] |

| HO-8910 | Ovarian Cancer | <200 nM | 48 h |[7] |

Induction of Apoptosis

A primary consequence of V-ATPase inhibition by bafilomycins is the induction of programmed cell death, or apoptosis. This process can be triggered through multiple, interconnected pathways. The sustained cellular stress from autophagy blockage and lysosomal dysfunction ultimately converges on apoptotic signaling cascades[8].

Key Apoptotic Mechanisms:

-

Caspase-Dependent Apoptosis: Bafilomycin treatment leads to the cleavage and activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7), culminating in the cleavage of substrates like PARP[2][7].

-

Mitochondrial (Intrinsic) Pathway: The stress signals can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax, Bak), causing mitochondrial outer membrane permeabilization and the release of cytochrome c[8][9].

-

Caspase-Independent Apoptosis: In some contexts, such as pediatric B-cell acute lymphoblastic leukemia, Bafilomycin A1 induces apoptosis via the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus[3].

-

Reactive Oxygen Species (ROS): V-ATPase inhibition can increase levels of intracellular ROS, which further damages mitochondria and promotes apoptosis[8].

Caption: this compound triggers both caspase-dependent and -independent apoptosis.

Modulation of Autophagy

Autophagy is a cellular recycling process that degrades damaged organelles and misfolded proteins to maintain homeostasis. In many cancers, autophagy is a pro-survival mechanism that helps cells endure metabolic stress and resist therapy. This compound, by inhibiting V-ATPase, is a potent late-stage autophagy inhibitor[8]. It prevents the fusion of autophagosomes with lysosomes, blocking the degradation of cargo and leading to an accumulation of autophagic vesicles. This blockage of a key survival pathway can be cytotoxic and sensitize cancer cells to other treatments[3][10].

Caption: this compound inhibits the fusion of autophagosomes with lysosomes.

Impact on Other Signaling Pathways

The effects of this compound extend to other critical cancer-related signaling pathways:

-

HIF-1α Upregulation: Under normoxic conditions, bafilomycin can mimic hypoxia by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α). While HIF-1α is often pro-tumorigenic, its exorbitant expression induced by bafilomycin can paradoxically lead to the robust induction of p21, causing cell cycle arrest and contributing to its anticancer effect[11].

-

MAPK Pathway: In colon cancer cells, bafilomycin has been shown to increase the phosphorylation and activation of ERK, JNK, and p38 MAP kinases, which are key regulators of stress responses and apoptosis[2].

-

mTOR Signaling: Bafilomycin A1 has been shown to activate mTOR signaling in leukemia cells, which paradoxically inhibits the initiation of autophagy while the drug simultaneously blocks the late stage of autophagy, effectively shutting down the process from both ends[3].

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of bafilomycins in cancer cells, derived from methodologies reported in the literature[4][5][7][10].

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: A standard workflow for determining the IC50 of this compound.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture & Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration (e.g., 1x and 2x IC50) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Western Blotting for Protein Expression

This technique is used to detect changes in key proteins involved in apoptosis and autophagy.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Autophagy: LC3B (to detect LC3-I to LC3-II conversion), p62/SQSTM1.

-

Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

-

Loading Control: GAPDH, β-Actin.

-

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

Conclusion and Future Directions

This compound, as a potent inhibitor of V-ATPase, demonstrates significant potential as an anticancer agent. Its multifaceted mechanism—encompassing the induction of apoptosis, cell cycle arrest, and the cytotoxic blockage of autophagy—positions it as a compelling molecule for further investigation. While much of the detailed mechanistic work has been performed with its analogue, Bafilomycin A1, the fundamental activity of this compound is expected to be highly similar.

Future research should focus on establishing a comprehensive profile of this compound's activity across a broader panel of cancer cell lines to determine its specific IC50 values and optimal therapeutic window. Furthermore, exploring its efficacy in combination with conventional chemotherapeutics or targeted agents could unlock synergistic treatment strategies, particularly in cancers that rely on autophagy for survival and drug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of macroautophagy by bafilomycin A1 lowers proliferation and induces apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bafilomycin A1 induces apoptosis in the human pancreatic cancer cell line Capan-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. BRAF associated autophagy exploitation: BRAF and autophagy inhibitors synergise to efficiently overcome resistance of BRAF mutant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bafilomycin A1 inhibits the growth and metastatic potential of the BEL-7402 liver cancer and HO-8910 ovarian cancer cell lines and induces alterations in their microRNA expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bafilomycin - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Bafilomycin induces the p21-mediated growth inhibition of cancer cells under hypoxic conditions by expressing hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Bafilomycin D and Bafilomycin A1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bafilomycins are a class of macrolide antibiotics derived from Streptomyces species, recognized for their potent inhibitory effects on vacuolar-type H+-ATPase (V-ATPase). This essential proton pump is responsible for the acidification of various intracellular organelles, playing a critical role in processes such as autophagy, endocytosis, and protein degradation. Among the bafilomycin family, Bafilomycin A1 is the most extensively studied and utilized compound in cell biology research. However, other members, such as Bafilomycin D, also exhibit significant biological activity. This technical guide provides a detailed comparative analysis of this compound and Bafilomycin A1, focusing on their chemical properties, mechanism of action, and their impact on crucial cellular pathways like autophagy and apoptosis. This document aims to equip researchers with the necessary information to select the appropriate bafilomycin for their specific experimental needs.

Introduction

Bafilomycin A1 and this compound share a common 16-membered macrolide lactone ring structure and are both potent inhibitors of V-ATPase[1]. Their primary mechanism of action involves binding to the V-ATPase complex, thereby preventing the translocation of protons and inhibiting the acidification of intracellular compartments like lysosomes and endosomes[1][2]. This disruption of pH homeostasis has profound effects on cellular function, most notably leading to the inhibition of autophagy and the induction of apoptosis[1][3]. While both compounds target the same enzyme, subtle structural differences may lead to variations in their potency and biological effects.

Chemical and Physical Properties

This compound and Bafilomycin A1 possess distinct chemical structures, which are reflected in their molecular weights and formulas.

| Property | This compound | Bafilomycin A1 |

| Chemical Structure | (Image of this compound structure would be placed here) | (Image of Bafilomycin A1 structure would be placed here) |

| Molecular Formula | C₃₅H₅₆O₈ | C₃₅H₅₈O₉ |

| Molecular Weight | 604.8 g/mol | 622.83 g/mol |

| CAS Number | 98813-13-9 | 88899-55-2 |

| Source | Streptomyces sp. | Streptomyces griseus |

Mechanism of Action: V-ATPase Inhibition

Both this compound and A1 are highly specific and potent inhibitors of V-ATPase[1]. V-ATPase is a multi-subunit enzyme complex responsible for pumping protons across membranes, a process crucial for the function of organelles such as lysosomes, endosomes, and Golgi vesicles. By binding to the V-ATPase, bafilomycins block this proton translocation[1][2].

A study comparing the inhibitory effects of different bafilomycins on vacuolization induced by Helicobacter pylori found that Bafilomycin A1 exhibits the highest activity, followed by B1, C1, and then D[4]. This suggests a hierarchy in their biological potency, which may be attributed to differences in their affinity for the V-ATPase complex.

| Compound | Target | Ki | IC₅₀ | Notes |

| This compound | V-ATPase | 20 nM (N. crassa vacuolar membranes) | - | Selective for V-ATPases over P-type ATPases (Ki = 20,000 nM for E. coli enzyme). Induces autophagosome accumulation in MCF-7 cells at 10-1,000 nM. |

| Bafilomycin A1 | V-ATPase | - | 4-400 nmol/mg | A widely used, potent, and specific inhibitor of V-ATPase. The IC50 can vary depending on the organism and cell type[5][6]. It has been shown to completely inhibit V-ATPase-mediated proton transport at 10 nM in vitro[7]. |

Impact on Cellular Pathways

The inhibition of V-ATPase by this compound and A1 triggers a cascade of events within the cell, primarily affecting the pathways of autophagy and apoptosis.

Inhibition of Autophagy

Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of their contents. This process is highly dependent on the acidic environment of the lysosome.

Both bafilomycins inhibit autophagy, primarily at the late stage[1][3]. By neutralizing the lysosomal pH, they prevent the activation of acidic hydrolases necessary for the degradation of autolysosomal content. Furthermore, Bafilomycin A1 has been shown to block the fusion of autophagosomes with lysosomes[8][9]. This dual inhibition leads to an accumulation of autophagosomes within the cell, a hallmark of autophagy blockage[1].

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Bafilomycin A1 has been shown to induce apoptosis in various cell lines[1][10]. The mechanism of apoptosis induction can be either caspase-dependent or caspase-independent, depending on the cellular context and the concentration of the bafilomycin used[11][12][13].

In some cell lines, Bafilomycin A1 treatment leads to the cleavage of caspases-3, -7, -8, and -9, and PARP, indicating a caspase-dependent pathway[13][14]. In other contexts, particularly in pediatric B-cell acute lymphoblastic leukemia cells, Bafilomycin A1 induces a caspase-independent apoptosis mediated by the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus[11][12][15]. The information regarding the specific apoptotic pathway induced by this compound is less detailed in the current literature.

Experimental Protocols

V-ATPase Inhibition Assay (Proton Pumping Assay)

This protocol is adapted from a study on the molecular basis of V-ATPase inhibition by Bafilomycin A1[16].

Objective: To measure the inhibition of V-ATPase-mediated proton translocation by this compound or A1.

Materials:

-

Purified V-ATPase

-

Assay Buffer (e.g., 20 mM MOPS-Tris pH 7.0, 25 mM KCl, 2.5 mM MgCl₂, 1 mM DTT)

-

Acridine Orange (pH-sensitive fluorescent dye)

-

ATP

-

Valinomycin

-

This compound and A1 stock solutions (in DMSO)

-

Dual-wavelength spectrophotometer

Procedure:

-

Prepare V-ATPase vesicles in the assay buffer.

-

Add Acridine Orange to the vesicle suspension to a final concentration of 1-5 µM.

-

Equilibrate the mixture at room temperature.

-

Add varying concentrations of this compound or A1 (or DMSO as a vehicle control) to the vesicle suspension and incubate for a specified time (e.g., 5-10 minutes).

-

Initiate the reaction by adding ATP (e.g., 1-2 mM) and valinomycin (e.g., 1 µg/ml).

-

Monitor the change in absorbance at 492-540 nm, which reflects the quenching of Acridine Orange fluorescence upon proton pumping into the vesicles.

-

Calculate the rate of proton pumping and determine the IC₅₀ value for each bafilomycin.

Autophagic Flux Assay (LC3-II Accumulation)

This protocol is a standard method to assess autophagic flux.

Objective: To measure the accumulation of autophagosomes by detecting the levels of LC3-II protein in cells treated with this compound or A1.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound and A1 stock solutions (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibody against LC3

-

Secondary HRP-conjugated antibody

-

Chemiluminescence detection reagent

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or A1 (or DMSO control) for a specific time course (e.g., 2, 4, 6 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary anti-LC3 antibody, followed by the secondary antibody.

-

Detect the chemiluminescent signal. The upper band corresponds to LC3-I, and the lower band to LC3-II.

-

Quantify the band intensities and calculate the LC3-II/LC3-I or LC3-II/loading control ratio to assess autophagosome accumulation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This is a common flow cytometry-based method to detect apoptosis.

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound or A1.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound and A1 stock solutions (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or A1 as described in the autophagy flux assay.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the cell populations:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Conclusion

This compound and Bafilomycin A1 are invaluable tools for studying cellular processes that depend on vesicular acidification. While both are potent V-ATPase inhibitors that block autophagy and induce apoptosis, Bafilomycin A1 is more extensively characterized in the literature, with a well-documented dual mechanism of autophagy inhibition and the ability to induce both caspase-dependent and -independent apoptosis. This compound, while also a potent V-ATPase inhibitor, appears to be less potent than A1 in at least one cell-based assay, and its specific effects on downstream signaling pathways are less understood. The choice between these two compounds will depend on the specific research question, with Bafilomycin A1 being the preferred choice for studies requiring a well-established and characterized inhibitor. Further research is warranted to fully elucidate the comparative biological activities and signaling pathways affected by this compound.

References

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Cell vacuolization induced by Helicobacter pylori: inhibition by bafilomycins A1, B1, C1 and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bafilomycin A1 Result Summary | BioGRID [thebiogrid.org]

- 7. researchgate.net [researchgate.net]

- 8. Bafilomycin A1 prevents maturation of autophagic vacuoles by inhibiting fusion between autophagosomes and lysosomes in rat hepatoma cell line, H-4-II-E cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

- 10. Bafilomycin A1 inhibits autophagy and induces apoptosis in MG63 osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia | Semantic Scholar [semanticscholar.org]

- 13. Inhibition of macroautophagy by bafilomycin A1 lowers proliferation and induces apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. interchim.fr [interchim.fr]

- 16. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]

Bafilomycin D: An In-depth Technical Guide for Autophagy Research

For Researchers, Scientists, and Drug Development Professionals